An In-Depth Technical Guide to 2-Oxa-5-azaspiro[3.4]octane Hemioxalate: A Core Building Block for Next-Generation Therapeutics
An In-Depth Technical Guide to 2-Oxa-5-azaspiro[3.4]octane Hemioxalate: A Core Building Block for Next-Generation Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 2-Oxa-5-azaspiro[3.4]octane hemioxalate. This unique spirocyclic scaffold has emerged as a valuable building block in medicinal chemistry, particularly in the rapidly advancing field of targeted protein degradation. Its inherent three-dimensional structure and desirable physicochemical properties make it an attractive component for the design of novel therapeutics. This document delves into the technical details of its structure, synthesis, and analytical characterization, with a significant focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
In the quest for more effective and safer drugs, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) scaffolds into drug candidates.[1] Spirocycles, which are bicyclic systems joined by a single common atom, are at the forefront of this movement.[1] Their rigid, well-defined 3D geometry can lead to improved target affinity and selectivity, as well as enhanced physicochemical properties such as solubility and metabolic stability.[1] The increased fraction of sp3-hybridized carbons in spirocyclic compounds is often correlated with higher clinical success rates.[1]
2-Oxa-5-azaspiro[3.4]octane hemioxalate is a prime example of such a scaffold, offering a unique combination of an oxetane and a pyrrolidine ring. This guide will illuminate the core characteristics of this compound and its strategic importance in modern drug development.
Core Properties of 2-Oxa-5-azaspiro[3.4]octane Hemioxalate
Chemical Structure and Stoichiometry
The hemioxalate salt consists of two molecules of the 2-Oxa-5-azaspiro[3.4]octane free base and one molecule of oxalic acid. This 2:1 stoichiometry is crucial for its stability and handling properties.
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IUPAC Name: 2-Oxa-5-azaspiro[3.4]octane;oxalic acid
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CAS Number: 1380571-82-3[2]
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Molecular Formula: C14H24N2O6[2]
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Molecular Weight: 316.35 g/mol [2]
The core spirocyclic structure features an oxetane ring fused to a pyrrolidine ring at a quaternary carbon center. This arrangement imparts significant conformational rigidity.
Diagram: Chemical Structure of 2-Oxa-5-azaspiro[3.4]octane Hemioxalate
Caption: 2:1 complex of 2-Oxa-5-azaspiro[3.4]octane and oxalic acid.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C14H24N2O6 (Hemioxalate Salt) | [2] |
| Molecular Weight | 316.35 g/mol | [2] |
| Appearance | Typically a solid | N/A |
| Purity | Commonly available at ≥97% | [2] |
| Storage | Room temperature | [2] |
| InChI Key (Free Base) | VLQFZIFJADDQOU-UHFFFAOYSA-N | [3] |
| Canonical SMILES (Free Base) | C1CC2(COC2)NC1 | [3] |
Synthesis and Manufacturing
The final step in preparing the titled compound involves the formation of the hemioxalate salt. This is typically achieved by reacting the purified free base (2 equivalents) with oxalic acid (1 equivalent) in a suitable solvent, such as isopropanol, to induce precipitation of the salt. This salt formation step often improves the compound's stability and ease of handling.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity and purity of 2-Oxa-5-azaspiro[3.4]octane hemioxalate. The following techniques are critical for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the oxetane and pyrrolidine rings. The chemical shifts and coupling patterns would be consistent with the rigid spirocyclic structure.
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¹³C NMR: The carbon NMR spectrum should display a distinct signal for the quaternary spiro-carbon, in addition to the signals for the methylene carbons of the two rings.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the free base (C6H11NO, monoisotopic mass: 113.0841 g/mol ).[3] Electron impact (EI) ionization would likely lead to fragmentation patterns characteristic of amines and ethers. Common fragmentation would involve cleavage of the C-C bonds adjacent to the nitrogen and oxygen atoms.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method to assess the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like trifluoroacetic acid or formic acid) would be employed to separate the main compound from any impurities.
Applications in Drug Development: A Key Building Block for Targeted Protein Degradation
The primary application of 2-Oxa-5-azaspiro[3.4]octane hemioxalate is as a specialized building block for the synthesis of targeted protein degraders, most notably PROTACs.[2]
The PROTAC Mechanism of Action
Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[7] PROTACs are heterobifunctional molecules with three key components:[7]
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A "warhead" that binds to the target protein of interest (POI).
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A ligand that binds to an E3 ubiquitin ligase.
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A linker that connects the two.
By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-ubiquitin conjugate to the POI.[8] The polyubiquitinated POI is then recognized and degraded by the proteasome.[8] This event-driven, catalytic mechanism allows for the degradation of proteins that have been traditionally considered "undruggable."[7]
Diagram: The PROTAC Mechanism
Caption: General workflow of targeted protein degradation by a PROTAC.
Role of 2-Oxa-5-azaspiro[3.4]octane in PROTAC Design
2-Oxa-5-azaspiro[3.4]octane serves as a rigid, 3D linker component in PROTACs. The secondary amine of the pyrrolidine ring provides a convenient attachment point for connecting either to the POI ligand or the E3 ligase ligand. The spirocyclic nature of the scaffold offers several advantages:
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Structural Rigidity: It reduces the flexibility of the linker, which can help to optimize the orientation of the POI and E3 ligase for efficient ubiquitination.
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Improved Physicochemical Properties: The introduction of this Fsp3-rich scaffold can enhance solubility and metabolic stability compared to more traditional, flexible linkers.[1]
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Novel Chemical Space: It allows for the exploration of new chemical space, potentially leading to PROTACs with improved efficacy and intellectual property protection.
Safety and Handling
Based on available safety data, 2-Oxa-5-azaspiro[3.4]octane hemioxalate should be handled with appropriate precautions in a laboratory setting.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
2-Oxa-5-azaspiro[3.4]octane hemioxalate is a valuable and versatile building block for modern drug discovery. Its well-defined 3D structure and utility in the synthesis of targeted protein degraders position it as a key component in the development of next-generation therapeutics. As the field of protein degradation continues to expand, the importance of novel, structurally complex scaffolds like this will undoubtedly grow, enabling the creation of innovative medicines for a wide range of diseases.
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